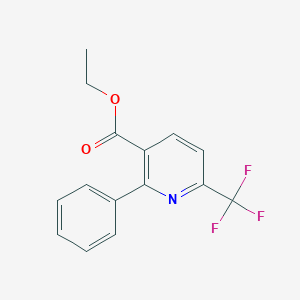

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is a chemical compound with the molecular formula C15H12F3NO2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester and its derivatives has been reported in various studies . For instance, one method involves the methylation of the hydroxy group of compound 18, as well as its replacement with a thiomethyl group, which resulted in about a two-fold enhancement of potency .Molecular Structure Analysis

The molecular structure of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is characterized by its molecular formula C15H12F3NO2 . More detailed structural information may be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis

The chemical reactions involving 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester are complex and can vary depending on the specific conditions and reactants used . For example, the replacement of the ethoxy group with 4-substituted aryl rings produced changes in potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester are determined by its molecular structure. It has a molecular weight of 295.26 g/mol . More specific properties such as melting point, boiling point, solubility, and stability may be available in specialized chemical databases or scientific literature.Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibition

This compound has been identified as a potential dual inhibitor of HIV-1 reverse transcriptase, which is crucial in the viral replication process . The ability to inhibit this enzyme can lead to the development of new antiretroviral therapies that are more effective against drug-resistant strains of HIV.

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound plays a role in the synthesis of various drugs . Its unique structure, imparted by the trifluoromethyl group, can contribute to the pharmacokinetic properties of the final pharmaceutical products.

Agrochemical Applications

The trifluoromethylpyridine moiety, to which this compound belongs, is commonly used in the protection of crops from pests . The presence of the trifluoromethyl group is associated with enhanced biological activity, making it a valuable component in the development of new agrochemicals.

Synthesis of Crop-Protection Products

Specifically, this compound can be used as a chemical intermediate in the synthesis of crop-protection products . The demand for such intermediates is high, reflecting the importance of these compounds in the agricultural industry.

Veterinary Products

Several trifluoromethylpyridine derivatives are utilized in the veterinary industry . They are incorporated into products that protect the health of animals, contributing to the overall efficiency of veterinary practices.

Functional Materials

The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, make this compound a candidate for the development of functional materials . These materials can have a wide range of applications, including advanced coatings and specialty polymers.

Organic Synthesis Research

In organic chemistry research, this compound can be used to study the effects of fluorination on molecular properties . Research in this area can lead to the discovery of novel reactions and synthetic methods.

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing field, and this compound contributes to that expansion . Its applications in this area include the creation of new molecules with potential uses in medicinal chemistry and materials science.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROQZUXXKJZWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)